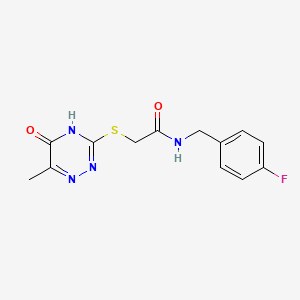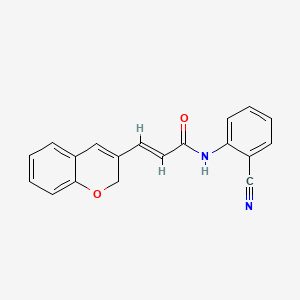![molecular formula C13H18N4O5S B2771161 methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate CAS No. 1786065-51-7](/img/structure/B2771161.png)
methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate, also known as MPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of interesting properties, making it a promising candidate for use in a wide range of studies.
Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization of Related Compounds
One study focuses on the pharmacological characterization of PF-04455242, a κ-opioid receptor (KOR) antagonist with significant potential for treating depression and addiction disorders. This compound, like the one , contains complex structures involving pyridinyl and morpholinyl groups, highlighting the importance of these motifs in medicinal chemistry for targeting specific receptors in the brain (Grimwood et al., 2011).
Chemo-Sensing Applications
Another study illustrates the use of salicylaldehyde-based hydrazones for the selective fluorescent "turn on" chemo-sensing of Al3+, demonstrating the role of hydrazone derivatives in detecting metal ions in various environments, including living cells (Rahman et al., 2017). This research indicates potential applications of the targeted compound in environmental monitoring and bioimaging.
Synthesis of Antimicrobials
Research by Kumar et al. highlights the synthesis of potent antimicrobials through the manipulation of morpholinyl groups, underscoring the role of these functional groups in developing therapeutic agents (Kumar et al., 2007).
Environmental Monitoring
The analysis of aliphatic amines in wastewater and surface water after derivatization with specific reagents shows the relevance of compounds with morpholinyl groups in environmental chemistry and monitoring (Sacher et al., 1997).
Inhibitors of CDP Reductase Activity
The synthesis and evaluation of thiosemicarbazone derivatives as inhibitors of CDP reductase activity and their cytotoxicity and antineoplastic activity against L1210 leukemia indicate the potential of compounds with pyridinyl and hydrazinyl groups in cancer research (Liu et al., 1996).
Eigenschaften
IUPAC Name |
methyl (2E)-2-[(3-morpholin-4-ylsulfonylpyridin-2-yl)hydrazinylidene]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5S/c1-10(13(18)21-2)15-16-12-11(4-3-5-14-12)23(19,20)17-6-8-22-9-7-17/h3-5H,6-9H2,1-2H3,(H,14,16)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEQGGSQANOYCW-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=CC=N1)S(=O)(=O)N2CCOCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=CC=N1)S(=O)(=O)N2CCOCC2)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

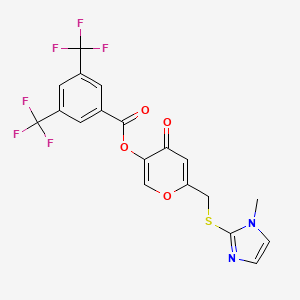
![2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B2771082.png)
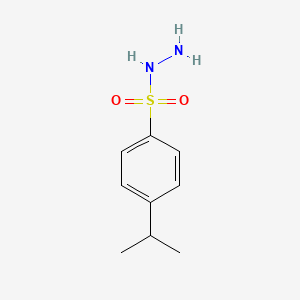
![N-[[4-butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2771086.png)

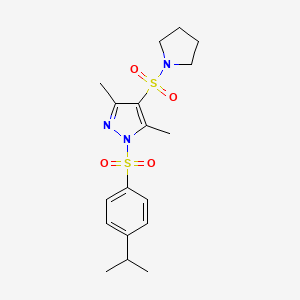
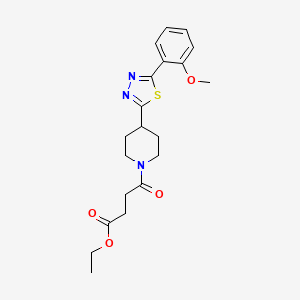

![({1-[(6-Chloropyridin-3-yl)sulfonyl]piperidin-4-yl}methyl)(methyl)(propan-2-yl)amine](/img/structure/B2771096.png)
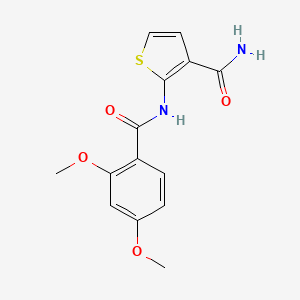

![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2771099.png)
